molecular formula C16H20N6O4S3 B2981519 Ethyl 4-(2-((5-(3-(thiophen-2-yl)ureido)-1,3,4-thiadiazol-2-yl)thio)acetyl)piperazine-1-carboxylate CAS No. 1329848-66-9

Ethyl 4-(2-((5-(3-(thiophen-2-yl)ureido)-1,3,4-thiadiazol-2-yl)thio)acetyl)piperazine-1-carboxylate

Cat. No.: B2981519
CAS No.: 1329848-66-9
M. Wt: 456.55
InChI Key: VTNUNVRCROSWKQ-UHFFFAOYSA-N
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Description

Ethyl 4-(2-((5-(3-(thiophen-2-yl)ureido)-1,3,4-thiadiazol-2-yl)thio)acetyl)piperazine-1-carboxylate is a useful research compound. Its molecular formula is C16H20N6O4S3 and its molecular weight is 456.55. The purity is usually 95%.
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Properties

IUPAC Name

ethyl 4-[2-[[5-(thiophen-2-ylcarbamoylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]acetyl]piperazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N6O4S3/c1-2-26-16(25)22-7-5-21(6-8-22)12(23)10-28-15-20-19-14(29-15)18-13(24)17-11-4-3-9-27-11/h3-4,9H,2,5-8,10H2,1H3,(H2,17,18,19,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTNUNVRCROSWKQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCN(CC1)C(=O)CSC2=NN=C(S2)NC(=O)NC3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N6O4S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

456.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl 4-(2-((5-(3-(thiophen-2-yl)ureido)-1,3,4-thiadiazol-2-yl)thio)acetyl)piperazine-1-carboxylate is a complex compound that incorporates various pharmacologically active moieties. This article explores its biological activity, focusing on antimicrobial, anticancer, and other relevant pharmacological effects.

Antimicrobial Activity

Recent studies have demonstrated that compounds containing the thiadiazole ring exhibit significant antimicrobial properties. For instance, research has shown that derivatives similar to this compound can effectively inhibit the growth of various bacteria and fungi.

Table 1: Antimicrobial Activity of Related Compounds

Compound NameMicroorganisms TestedMinimum Inhibitory Concentration (MIC)
GKP-F-67S. aureus, E. faecalis32 µg/mL
GKP-245C. albicans16 µg/mL

Source: Dixit et al., 2006; Demirbas et al., 2009 .

Anticancer Activity

The biological activity of thiadiazole derivatives extends to anticancer properties. Studies have indicated that these compounds can inhibit DNA replication and induce apoptosis in cancer cells. The mechanism involves targeting key kinases involved in tumorigenesis.

Case Study: Anticancer Potential
In vitro studies conducted on various cancer cell lines revealed that derivatives of thiadiazole exhibited IC50 values ranging from 10 to 30 µM. The presence of the thiophen group was associated with enhanced cytotoxicity.

Table 2: Anticancer Activity of Thiadiazole Derivatives

Compound NameCancer Cell LineIC50 (µM)
Compound AMCF7 (Breast Cancer)15
Compound BHeLa (Cervical Cancer)25

Source: Sarafroz et al., 2019 .

The proposed mechanisms through which this compound exerts its biological effects include:

  • Inhibition of Enzymatic Activity : The compound may inhibit enzymes such as phosphodiesterase and carbonic anhydrase, which are crucial for cellular metabolism.
  • DNA Interaction : The thiadiazole moiety can intercalate into DNA, disrupting replication and transcription processes.
  • Apoptosis Induction : Evidence suggests that this compound can trigger apoptotic pathways in cancer cells by activating caspases.

Q & A

Basic Synthesis: What are the key reagents and reaction conditions for constructing the thiadiazole-urea-thiophene core?

The thiadiazole-urea-thiophene core is synthesized via sequential reactions:

  • Thiadiazole formation : Lawesson’s reagent or POCl₃ is critical for cyclizing thiosemicarbazides into 1,3,4-thiadiazoles. For example, POCl₃-mediated cyclization at 90°C under reflux yields thiadiazole intermediates .
  • Urea linkage : Reaction of isocyanates or carbodiimides with amine-functionalized thiophenes (e.g., 3-(thiophen-2-yl)urea derivatives) under anhydrous conditions forms the urea bridge. Propan-2-ol or ethanol are common solvents for recrystallization .
  • Key reagents : Hydrazine hydrate for hydrazide intermediates, thioglycolic acid for thioether bonds, and TFA for deprotecting tert-butyl carbamates in piperazine derivatives .

Advanced Synthesis: How can researchers optimize the coupling efficiency between the thiadiazole and piperazine moieties?

Coupling the thiadiazole-thioacetyl group to the piperazine ring requires precise control:

  • Activation strategies : Use EDCI/HOBt or DCC to activate the thioacetic acid carboxyl group before reacting with piperazine.
  • Solvent effects : Polar aprotic solvents (DMF or DCM) enhance nucleophilic substitution. notes that TFA-mediated deprotection of tert-butyl piperazine carbamates improves solubility for subsequent coupling .
  • Temperature : Reactions performed at 0–5°C minimize side products during acetylthio-piperazine bond formation .

Data Contradiction Analysis: How to resolve discrepancies in reaction yields when introducing electron-withdrawing vs. electron-donating substituents?

Conflicting yields may arise from steric or electronic effects:

  • Electron-withdrawing groups (EWGs) : Reduce nucleophilicity of thiadiazole sulfur, slowing thioether formation. Use excess thioglycolic acid (1.5–2 eq) and extended reaction times (8–12 hrs) .
  • Electron-donating groups (EDGs) : Increase susceptibility to oxidation. Conduct reactions under inert atmosphere (N₂/Ar) and add antioxidants like BHT .
  • Byproduct identification : HPLC-DAD or LC-MS can detect sulfoxide/sulfone byproducts from over-oxidation .

Basic Characterization: What spectroscopic and chromatographic methods confirm the compound’s structure?

  • ¹H/¹³C NMR : Key signals include:
    • Thiophene protons at δ 6.8–7.5 ppm.
    • Piperazine methylene (CH₂) at δ 3.2–3.8 ppm.
    • Urea NH protons at δ 9.5–10.5 ppm (broad) .
  • FTIR : Urea C=O stretch at ~1680–1700 cm⁻¹; thiadiazole C=N at ~1600 cm⁻¹ .
  • HPLC : Use C18 columns with acetonitrile/water (0.1% TFA) gradients to assess purity (>95%) .

Advanced Analysis: How does molecular docking guide the selection of derivatives for biological activity studies?

  • Target selection : Prioritize derivatives with hydrogen-bonding groups (urea, carboxylate) for interactions with enzymes like glutaminase or kinases .
  • Docking protocols : AutoDock Vina or Schrödinger Suite evaluates binding poses. highlights derivatives with thioether-linked piperazines showing higher affinity for hydrophobic enzyme pockets .
  • Validation : Compare docking scores with in vitro IC₅₀ values (e.g., thiadiazole derivatives with IC₅₀ < 50 nM for GLS1 inhibition ).

Methodological Challenge: What strategies mitigate regioselectivity issues during thiadiazole functionalization?

  • Directing groups : Introduce temporary protecting groups (e.g., Boc on piperazine) to steer substitution to the thiadiazole C-5 position .
  • Metal catalysis : CuI or Pd(OAc)₂ promotes selective C-S coupling between thiadiazoles and acetylthio-piperazines .
  • Kinetic vs. thermodynamic control : Lower temperatures (0–25°C) favor kinetic products, while reflux favors thermodynamic regioisomers .

Stability and Degradation: How to assess hydrolytic stability of the urea and thioether bonds?

  • Forced degradation : Expose the compound to acidic (0.1M HCl), basic (0.1M NaOH), and oxidative (3% H₂O₂) conditions at 40°C for 24–72 hrs. Monitor via HPLC:
    • Urea hydrolysis generates amine and CO₂ under basic conditions.
    • Thioether oxidation forms sulfoxides/sulfones .
  • Stabilizers : Lyophilize with trehalose or store in amber vials under N₂ to prevent light/moisture degradation .

Advanced Derivative Design: What structural modifications enhance bioavailability while retaining activity?

  • Piperazine substitution : Replace ethyl carboxylate with methyl ester to reduce logP (improve solubility) .
  • Prodrug strategies : Convert thiophene urea to a carbamate for enhanced membrane permeability, with enzymatic cleavage in vivo .
  • Bioisosteres : Replace thiadiazole with 1,2,4-triazole to maintain H-bonding while reducing metabolic oxidation .

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